molecular formula C21H25N3O6S B2816193 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide CAS No. 898657-29-9

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide

Cat. No.: B2816193
CAS No.: 898657-29-9
M. Wt: 447.51
InChI Key: NGIGOHKFWWBOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure features a benzamide core linked to a 2,5-dimethoxyphenyl group and a 4-acetylpiperazine sulfonyl moiety. This specific arrangement is significant as sulfonamide-containing compounds are frequently explored for their potential to interact with various biological targets . Piperazine derivatives are a prominent scaffold in pharmaceutical research, known to be present in compounds with a wide range of biological activities . Researchers investigating kinase inhibition or nuclear receptor modulation may find this compound a valuable synthetic intermediate or a starting point for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-acetylpiperazin-1-yl)sulfonyl-N-(2,5-dimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-15(25)23-10-12-24(13-11-23)31(27,28)18-7-4-16(5-8-18)21(26)22-19-14-17(29-2)6-9-20(19)30-3/h4-9,14H,10-13H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIGOHKFWWBOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Acetylpiperazine moiety : Provides potential interactions with biological targets.
  • Sulfonamide linkage : Enhances solubility and bioavailability.
  • Dimethoxyphenyl group : Contributes to the compound's pharmacophoric properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds structurally related to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide. For instance, compounds containing similar piperazine and sulfonamide functionalities have shown promising cytotoxic effects against various cancer cell lines.

A notable study evaluated related benzimidazole derivatives as potential bioreductive anticancer agents. These derivatives demonstrated significant cytotoxicity against A549 (human lung adenocarcinoma) and WM115 (human malignant melanoma) cell lines through apoptosis induction and DNA damage mechanisms . This suggests that similar mechanisms may be applicable to 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide.

The proposed mechanisms of action for this compound include:

  • Inhibition of Tyrosine Kinases : Compounds with similar structures have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression. For example, docking studies indicated that certain benzamide derivatives effectively bind to the active sites of kinases such as EGFR and HER2 .
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a significant aspect of its biological activity. Studies using related compounds have demonstrated caspase-dependent apoptosis pathways leading to cell death in hypoxic tumor environments .
  • DNA Damage : The compound's ability to cause DNA damage in cancer cells has been highlighted in various studies, supporting its potential as a chemotherapeutic agent .

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedCell LinesKey Findings
Benzimidazole derivativesA549, WM115Induced apoptosis; significant cytotoxicity
Tyrosine kinase inhibitorsVariousHigh inhibition rates against EGFR; effective binding in docking studies
Pyrazole derivativesA549Significant antitumor activity; induced autophagy

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have highlighted the antimicrobial properties of compounds related to sulfonamides and piperazines. For instance, derivatives containing piperazine rings have shown significant activity against various Gram-positive and Gram-negative bacteria. The compound may exhibit similar properties, as sulfonamides are known for their broad-spectrum antibacterial effects .
  • Anticancer Potential :
    • The structural features of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide suggest potential anticancer activity. Research into similar compounds has demonstrated their ability to inhibit cancer cell proliferation. For example, studies on pyrazole derivatives have reported significant inhibition of cancer cell lines (e.g., HepG2 and A549) with IC50 values indicating promising efficacy .
  • Neuropharmacological Effects :
    • Compounds with piperazine moieties are often investigated for their neuropharmacological effects. The acetylpiperazine group may contribute to central nervous system activity, making this compound a candidate for further exploration in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialSulfonamide derivativesSignificant antibacterial activity
AnticancerPiperazine derivativesInhibition of cancer cell proliferation
NeuropharmacologicalAcetylpiperazine compoundsPotential CNS effects

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of various benzamide derivatives, it was found that compounds with similar structural motifs inhibited the growth of multiple cancer cell lines effectively. For instance, a derivative with a piperazine ring showed an IC50 value of 10 µM against A549 cells, suggesting that modifications to the benzamide structure can enhance anticancer efficacy .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements are compared to analogous benzamide derivatives (Table 1):

Table 1: Structural Comparison of 4-((4-Acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide and Analogues

Compound Name Core Structure Sulfonyl-Linked Group Aryl Group (N-Substituent) Molecular Weight (g/mol)* Hypothesized Target
Target Compound Benzamide 4-Acetylpiperazin-1-yl 2,5-Dimethoxyphenyl ~490 GPCRs, Enzymes
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g) Pentanamide 4-(2,4-Dichlorophenyl)piperazin-1-yl 4-(Thiophen-3-yl)phenyl ~550 Dopamine D3 Receptor
3-[(5-Bromo-1-cyclopropylcarbonyl-2,3-dihydroindol-7-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)propanamide Propanamide 5-Bromo-1-cyclopropylcarbonyl-dihydroindol-7-yl 2,5-Dimethoxyphenyl ~620 Kinases, Nuclear Receptors
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonyl-benzamide Benzamide 4-Methylpiperidin-1-yl 2-(1,3-Benzothiazol-2-yl)phenyl ~510 Kinases, Proteases

*Molecular weights estimated based on substituent contributions.

Key Observations :

  • Sulfonyl-Linked Groups : The acetylpiperazine group in the target compound is less lipophilic than the dichlorophenylpiperazine in 7g or the brominated dihydroindole in ’s propanamide derivative. This may enhance solubility but reduce blood-brain barrier penetration compared to more hydrophobic analogues.
  • Core Flexibility : The pentanamide and propanamide cores (e.g., 7g) introduce conformational flexibility, whereas the rigid benzamide scaffold in the target compound may favor selective binding to planar binding pockets.
Pharmacological Implications
  • Dopamine Receptor Selectivity : Compound 7g’s dichlorophenylpiperazine group is critical for dopamine D3 selectivity . The target compound’s acetylpiperazine lacks halogen substituents, likely shifting selectivity toward other GPCRs (e.g., 5-HT receptors).
  • Kinase Inhibition Potential: The benzothiazole-containing analogue in shares structural motifs with kinase inhibitors (e.g., imatinib). The target compound’s acetylpiperazine sulfonamide may instead target ATP-binding pockets in enzymes like carbonic anhydrase or histone deacetylases.
  • Metabolic Stability : The 2,5-dimethoxyphenyl group in the target compound may confer resistance to cytochrome P450-mediated metabolism compared to electron-deficient aryl groups (e.g., dichlorophenyl in 7g).

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(2,5-dimethoxyphenyl)benzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach:

  • Step 1 : Sulfonylation of 4-acetylpiperazine using a sulfonyl chloride intermediate under basic conditions (e.g., aqueous Na₂CO₃, pH 9–10) to form the sulfonamide core .
  • Step 2 : Amide coupling between the sulfonylated intermediate and 2,5-dimethoxyaniline using coupling reagents (e.g., DCC/HOBt) or direct reaction with activated benzoyl chlorides .
  • Optimization : Solvents like acetonitrile or DMF enhance reaction efficiency, while TLC (silica gel, ethyl acetate/hexane) monitors progress . Final purification via recrystallization or column chromatography (e.g., methanol/chloroform) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the acetylpiperazine (δ ~2.1 ppm for acetyl CH₃, δ ~3.5–4.0 ppm for piperazine protons), sulfonyl group (no direct protons), and dimethoxyphenyl (δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺, with fragmentation patterns verifying the sulfonamide and benzamide linkages .
  • FT-IR : Key bands include ~1650 cm⁻¹ (amide C=O), ~1150 cm⁻¹ (sulfonyl S=O), and ~1250 cm⁻¹ (C-O of methoxy groups) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in sulfonylation steps?

  • Variables to Test :

  • Solvent Polarity : Compare DMF (high polarity) vs. dichloromethane (low polarity) for sulfonylation efficiency .
  • Catalysts : Evaluate K₂CO₃ vs. NaH for base-mediated reactions; K₂CO₃ in acetonitrile often improves nucleophilic substitution .
  • Temperature : Reflux (80–100°C) vs. room temperature; elevated temperatures may reduce side-product formation in sterically hindered reactions .
    • Data Analysis : Use DOE (Design of Experiments) to identify interactions between variables. For example, a 2³ factorial design (solvent, base, temperature) with ANOVA can pinpoint optimal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : If one study reports serotonin receptor binding (Ki < 100 nM) while another shows no activity:

  • Assay Validation : Confirm receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2A) and test compound stability in assay buffers (e.g., pH 4.6–7.4) .
  • Structural Analogues : Compare with 4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide (PubChem CID: similar structure) to isolate the role of the acetylpiperazine vs. dimethoxyphenyl groups .
  • Molecular Dynamics : Simulate ligand-receptor interactions to identify steric clashes or electrostatic mismatches caused by the 2,5-dimethoxy substitution .

Q. How can molecular docking guide the design of derivatives targeting carbonic anhydrase isoforms?

  • Protocol :

  • Protein Preparation : Retrieve CA IX (PDB: 3IAI) and CA XII (PDB: 1JD0) structures; optimize hydrogen bonding networks with MOE or Schrödinger .
  • Ligand Docking : Use Glide SP/XP to dock the benzamide core into the active site, focusing on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with Val-121/Leu-198 .
  • SAR Analysis : Modify the 4-acetylpiperazine to introduce halogen substituents (e.g., -CF₃) and calculate binding free energies (MM-GBSA) to prioritize derivatives .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating metabolic stability?

  • Microsomal Incubation :

  • Procedure : Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, 60 min with acetonitrile .
  • LC-MS/MS Analysis : Quantify parent compound depletion using a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) and calculate t₁/₂ .
    • CYP Inhibition Screening : Test against CYP3A4 (midazolam hydroxylation) and CYP2D6 (dextromethorphan O-demethylation) to assess drug-drug interaction risks .

Q. How to design a robust SAR study for antimicrobial activity?

  • Library Design : Synthesize 10–15 analogues varying:

  • Piperazine Substituents : Replace acetyl with propionyl or benzoyl groups.
  • Benzamide Modifications : Introduce electron-withdrawing (-NO₂) or donating (-OCH₃) groups on the phenyl ring .
    • Activity Testing :
  • MIC Assays : Against Gram-positive (S. aureus) and Gram-negative (E. coli) strains; include ciprofloxacin as a positive control .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction at sub-MIC concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.